

An In-depth Technical Guide to 4-Benzothiazoleacetic Acid (CAS 208117-17-3)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Benzothiazoleacetic acid

Cat. No.: B149002

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzothiazole Scaffold

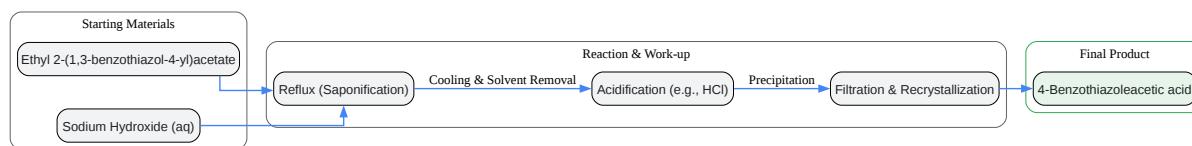
4-Benzothiazoleacetic acid, also known as 2-(1,3-benzothiazol-4-yl)acetic acid, belongs to the benzothiazole class of heterocyclic compounds. This scaffold, which consists of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry and drug discovery.^{[1][2]} Benzothiazole derivatives are recognized for their wide array of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.^{[3][4][5]} The structural versatility of the benzothiazole nucleus allows for extensive modification, making it a privileged scaffold in the development of novel therapeutic agents.^{[1][4]} This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of **4-Benzothiazoleacetic acid**, offering valuable insights for researchers in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of **4-Benzothiazoleacetic acid** are summarized below.

Property	Value	Source
CAS Number	208117-17-3	[6] [7]
Molecular Formula	C9H7NO2S	[6]
Molecular Weight	193.22 g/mol	[6]
Appearance	Typically a solid	[8]
IUPAC Name	2-(1,3-benzothiazol-4-yl)acetic acid	[7]

Synthesis of 4-Benzothiazoleacetic Acid


The synthesis of benzothiazole derivatives often involves the condensation of 2-aminothiophenol with various carbonyl compounds. A common and effective method for synthesizing **4-Benzothiazoleacetic acid** involves the hydrolysis of its corresponding ester, ethyl 2-(1,3-benzothiazol-4-yl)acetate. This precursor can be synthesized through the reaction of 2-aminothiophenol with a suitable malonic ester derivative.[\[9\]](#)

The hydrolysis of the ester to the carboxylic acid is a standard procedure in organic synthesis. It is typically achieved by treating the ester with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution, followed by acidification.[\[10\]](#)

Experimental Protocol: Synthesis via Hydrolysis

- Reaction Setup: Dissolve ethyl 2-(1,3-benzothiazol-4-yl)acetate in a suitable solvent, such as a mixture of ethanol and water.
- Saponification: Add an aqueous solution of sodium hydroxide (NaOH) to the reaction mixture.
- Heating: Heat the mixture under reflux for a specified period to ensure complete hydrolysis of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[\[10\]](#)
- Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

- Acidification: Dilute the remaining aqueous solution with water and acidify with a dilute acid, such as hydrochloric acid (HCl), until the pH is acidic. This will precipitate the carboxylic acid.
- Isolation and Purification: Collect the solid precipitate by filtration, wash it with cold water to remove any inorganic impurities, and then dry it. The crude product can be further purified by recrystallization from an appropriate solvent to yield pure **4-Benzothiazoleacetic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Benzothiazoleacetic acid**.

Spectroscopic Characterization

A comprehensive characterization using various spectroscopic techniques is essential to confirm the identity and purity of the synthesized **4-Benzothiazoleacetic acid**.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **4-Benzothiazoleacetic acid** is expected to show characteristic absorption bands for the carboxylic acid and the benzothiazole ring system.

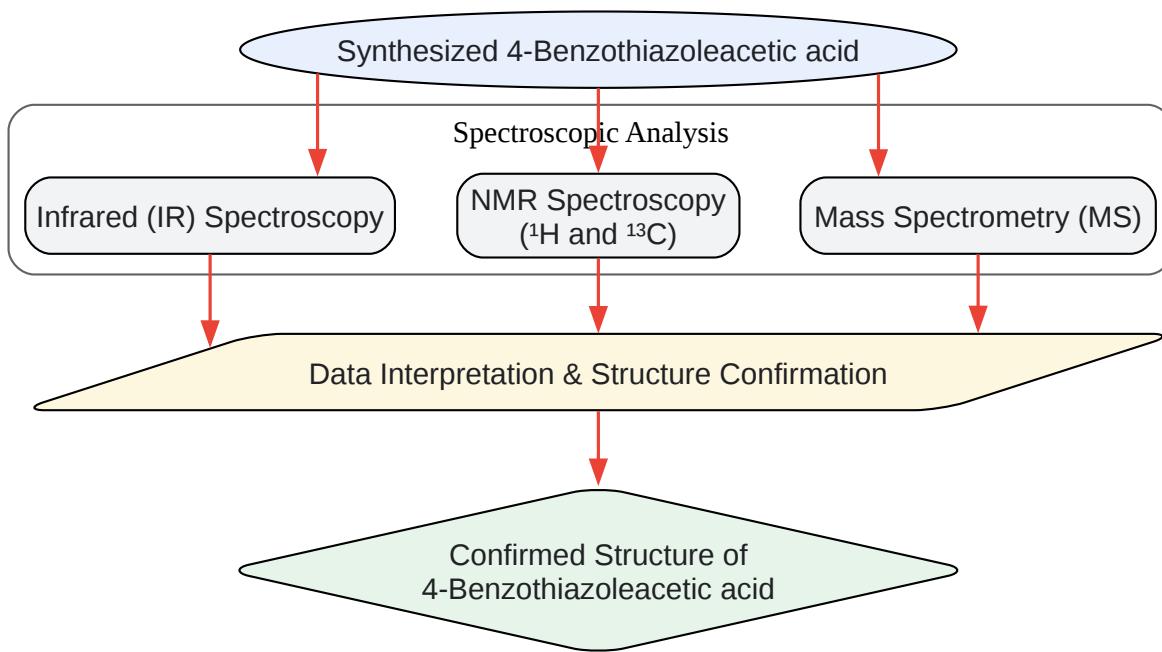
- O-H Stretch: A very broad absorption band is expected in the region of $3300\text{-}2500\text{ cm}^{-1}$ due to the stretching vibration of the hydroxyl group in the carboxylic acid, which is broadened by hydrogen bonding.[11][12]

- C=O Stretch: A strong, sharp absorption band should appear between 1760 and 1690 cm^{-1} corresponding to the carbonyl stretching vibration of the carboxylic acid.[11][12]
- C=N and C=C Stretches: Absorptions in the 1630-1450 cm^{-1} region are characteristic of the C=N stretching of the thiazole ring and the C=C stretching vibrations within the benzene ring. [11][13]
- C-S Stretch: A weaker absorption band for the C-S bond is typically observed in the fingerprint region.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy provide detailed information about the molecular structure.

^1H NMR: The proton NMR spectrum of **4-Benzothiazoleacetic acid** would be expected to show the following signals:


- Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield ($\delta > 10$ ppm), which is exchangeable with D_2O .
- Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the acetic acid methylene group.
- Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7-9 ppm) corresponding to the protons on the benzothiazole ring system.

^{13}C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule. Key expected signals include:

- Carbonyl Carbon (-C=O): A signal in the downfield region (typically $\delta > 170$ ppm).
- Aromatic and Thiazole Carbons: Multiple signals in the aromatic region (typically δ 110-160 ppm).
- Methylene Carbon (-CH₂-): A signal in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For **4-Benzothiazoleacetic acid**, the molecular ion peak (M^+) would be expected at an m/z value corresponding to its molecular weight (193.22).[6] Fragmentation patterns can provide further structural information. Common techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for analysis.[14][15]

[Click to download full resolution via product page](#)

Caption: Analytical workflow for the characterization of the compound.

Potential Applications in Drug Discovery

The benzothiazole scaffold is a key pharmacophore in numerous clinically approved and investigational drugs.[4] Derivatives of benzothiazole have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.

- **Anticancer Activity:** Many benzothiazole derivatives have been investigated for their potential as anticancer agents, showing activity against a range of tumor cell lines.[1][2]

- **Antimicrobial and Antifungal Activity:** The benzothiazole nucleus is present in compounds with significant antibacterial and antifungal properties.[\[3\]](#)
- **Anti-inflammatory and Analgesic Effects:** Certain benzothiazole derivatives have shown promise as anti-inflammatory and pain-relieving agents.[\[3\]](#)
- **Neuroprotective Applications:** The scaffold is also found in compounds being explored for the treatment of neurodegenerative diseases like Alzheimer's.[\[4\]](#)

While specific biological activity for **4-Benzothiazoleacetic acid** (CAS 208117-17-3) is not extensively documented in the public domain, its structural features suggest it could serve as a valuable building block or lead compound for the synthesis of new derivatives with potential therapeutic applications in these areas.

Conclusion

4-Benzothiazoleacetic acid is a compound of significant interest due to its core benzothiazole structure, a well-established pharmacophore in medicinal chemistry. This guide has provided a detailed overview of its synthesis, a comprehensive approach to its characterization using modern spectroscopic techniques, and a summary of the potential therapeutic applications of the broader benzothiazole class. The methodologies and insights presented herein are intended to support researchers and scientists in their efforts to explore the full potential of this and related compounds in the ongoing quest for novel and effective therapeutic agents.

References

- A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). *Progress in Chemical and Biochemical Research*.
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2023). MDPI.
- Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (2021). PubMed.
- An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). *International Journal of Scientific Research in Science and Technology*.
- Benzothiazole derivatives as anticancer agents. (2017). PubMed Central.
- 4 - Supporting Information. (n.d.). Royal Society of Chemistry.
- Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[3][5]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. (2024). National Institutes of Health.

- Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiazole and Study of Their Biological Activities. (2022). Chemical Methodologies.
- 4 - Supporting Information. (n.d.). Royal Society of Chemistry.
- Supplementary Information. (n.d.). Royal Society of Chemistry.
- Immunoaffinity extraction of 4-hydroxy-2-(4-methylphenyl)benzothiazole and its metabolites for determination by gas chromatography-mass spectrometry. (1995). PubMed.
- IR spectrum of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS). (n.d.). ResearchGate.
- Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. (2004). PubMed.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2018). MDPI.
- Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.). Iraqi National Digital Library.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). National Institutes of Health.
- Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. (2015). Iraqi Journal of Pharmaceutical Sciences.
- Use of Ethyl (Benzothiazol-2-ylsulfonyl)acetate for Malonic Ester-type Syntheses of Carboxylic Acids and Esters*. (2014). ResearchGate.
- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
- Complexes of 2-Thioacetic Acid Benzothiazole with Some Metal Ions. (2014). Science Publications.
- ^{13}C NMR Spectrum (1D, 25.16 MHz, CDCl_3 , experimental) (HMDB0032930). (n.d.). Human Metabolome Database.
- A) ^1H NMR, B) ^{13}C NMR of benzothiazole derivative (L). (n.d.). ResearchGate.
- Acetic acid, (2-benzothiazolyloxy)-. (n.d.). NIST WebBook.
- (2-Amino-1,3-thiazol-4-yl)acetic acid. (n.d.). PubChem.
- Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. (2013). Der Pharma Chemica.
- Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. (2004). ResearchGate.
- Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. (2024). ResearchGate.
- Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. (2018). ResearchGate.

- 5-Ethyl-2-mercaptopthiazole as matrix for matrix-assisted laser desorption/ionization of a broad spectrum of analytes in positive and negative ion mode. (2001). PubMed.
- 2H-1,4-Benzothiazine, acetic acid deriv. - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
- infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved January 9, 2026, from [https://www.docbrown.info/page06/IRspec/benzoicacidIR.htm]([Link] benzoicacidIR.htm)
- Benzoic acid, 4-(phenylazo)-. (n.d.). NIST WebBook.
- Custom Chemical Synthesis India :: Products. (n.d.). Splendid Labs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Benzothiazoleacetic acid,(CAS# 208117-17-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. 208117-17-3|2-(Benzo[d]thiazol-4-yl)acetic acid|BLD Pharm [bldpharm.com]
- 8. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. repository.qu.edu.iq [repository.qu.edu.iq]
- 14. Immunoaffinity extraction of 4-hydroxy-2-(4-methylphenyl)benzothiazole and its metabolites for determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Benzothiazoleacetic Acid (CAS 208117-17-3)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149002#4-benzothiazoleacetic-acid-cas-208117-17-3-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com